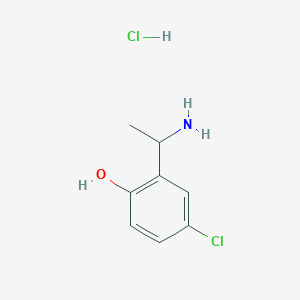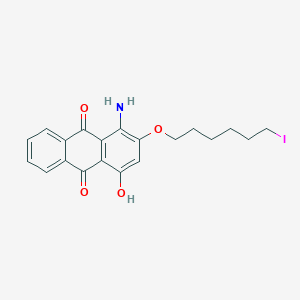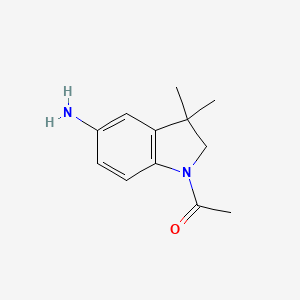![molecular formula C9H10BrN3 B13128874 3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13128874.png)
3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of bromine and methyl groups at specific positions on the ring structure imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method starts with the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction forms the pyrazolopyridine core, which can then be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of 3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield alkoxy-substituted derivatives, while oxidation can produce N-oxides .
Aplicaciones Científicas De Investigación
3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target .
Comparación Con Compuestos Similares
Similar Compounds
1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but with chlorine instead of bromine, leading to different chemical properties.
3-iodo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine:
Uniqueness
The presence of the bromine atom in 3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine imparts unique reactivity, making it a valuable compound for specific synthetic and research applications. Its distinct chemical properties differentiate it from other halogenated derivatives .
Propiedades
Fórmula molecular |
C9H10BrN3 |
|---|---|
Peso molecular |
240.10 g/mol |
Nombre IUPAC |
3-bromo-1,4,6-trimethylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C9H10BrN3/c1-5-4-6(2)11-9-7(5)8(10)12-13(9)3/h4H,1-3H3 |
Clave InChI |
XBNGVHOXUPCOBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C(=NN2C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


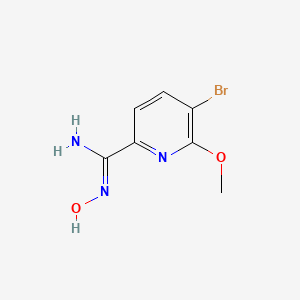
![7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B13128800.png)

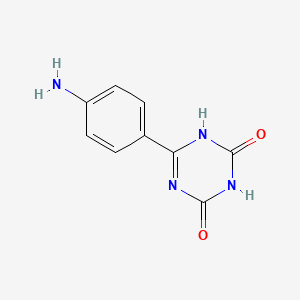
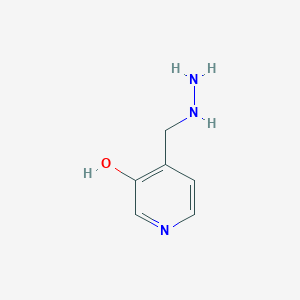


![N,N-Di([1,1'-biphenyl]-4-yl)-[2,4'-bipyridin]-5-amine](/img/structure/B13128841.png)

